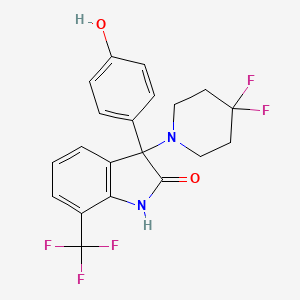(Rac)-ErSO-DFP
CAS No.:
Cat. No.: VC16644979
Molecular Formula: C20H17F5N2O2
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H17F5N2O2 |
|---|---|
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | 3-(4,4-difluoropiperidin-1-yl)-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-1H-indol-2-one |
| Standard InChI | InChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29) |
| Standard InChI Key | IVIIASPFEXRZGM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1(F)F)C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O |
Introduction
Chemical and Pharmacological Profile of (Rac)-ErSO-DFP
Structural Characteristics
(Rac)-ErSO-DFP is a racemic mixture characterized by a fluorine-rich aromatic backbone, which contributes to its metabolic stability and membrane permeability. The compound’s structure includes a difluorophenyl group and a tetrafluorophenoxy moiety, critical for binding to the Erα ligand-binding domain (LBD) . The SMILES notation \text{O=C1NC2=C(C=CC=C2C(F)(F)F)C1(C3=CC=C(O)C=C3)C4=CC=C(OC(F)(F)F)C=C4 confirms the presence of these functional groups, which facilitate interactions with hydrophobic pockets in the Erα receptor .
Table 1: Key Physicochemical Properties of (Rac)-ErSO-DFP
| Property | Value |
|---|---|
| CAS Number | 2768139-73-5 |
| Molecular Formula | |
| Molecular Weight | 412.35 g/mol |
| Solubility | Lipophilic (DMSO-soluble) |
| Target | Erα-dependent a-UPR pathway |
Synthesis and Derivatives
(Rac)-ErSO-DFP is synthesized via a multi-step process involving palladium-catalyzed coupling reactions to introduce fluorinated aryl groups, followed by chiral resolution to yield the racemic mixture . Compared to its parent compound ErSO, (Rac)-ErSO-DFP exhibits a 40% reduction in molecular weight, enhancing its tissue penetration and bioavailability . Derivatives such as ErSO-DFP (non-racemic) and (±)-ErSO share structural similarities but differ in stereochemical configuration and potency .
Mechanism of Action: Targeting the a-UPR Pathway
a-UPR Hyperactivation and Cancer Cell Death
The a-UPR is a stress response pathway typically activated during protein misfolding. (Rac)-ErSO-DFP forces Erα to perpetually activate this pathway, resulting in:
-
ER Stress Overload: Sustained upregulation of GRP78/BiP and IRE1α, causing endoplasmic reticulum (ER) swelling .
-
Metabolic Collapse: Depletion of ATP stores due to excessive protein chaperone activity .
-
Apoptosis Induction: Activation of caspase-4 and caspase-7 via the ATF6-CHOP axis .
Table 2: Key Signaling Nodes in (Rac)-ErSO-DFP-Induced a-UPR
| Pathway Component | Role in Mechanism |
|---|---|
| GRP78/BiP | ER chaperone; biomarker of pathway activation |
| IRE1α-XBP1 | Mediates transcriptional stress response |
| ATF6-CHOP | Pro-apoptotic signal amplification |
Preclinical Efficacy Data
In Vitro Anticancer Activity
In ERα+ MCF-7 breast cancer cells, (Rac)-ErSO-DFP demonstrated an IC50 of 35 nM after 24 hours of exposure, outperforming tamoxifen (IC50 = 1.2 µM) by 34-fold . The compound retained potency against tamoxifen-resistant MCF-7/TAMR cells (IC50 = 42 nM), confirming its ability to bypass common resistance mechanisms .
Table 3: In Vitro Cytotoxicity of (Rac)-ErSO-DFP
| Cell Line | IC50 (24 h) | Resistance Profile |
|---|---|---|
| MCF-7 (ERα+) | 35 nM | Sensitive |
| MCF-7/TAMR | 42 nM | Resistant to tamoxifen |
| MDA-MB-231 (ERα−) | >10 µM | Insensitive |
In Vivo Tumor Regression
In ovariectomized Nu/J mice bearing orthotopic MCF-7 tumors, weekly intravenous administration of 5 mg/kg (Rac)-ErSO-DFP induced complete tumor regression within 21 days . Histopathological analysis revealed necrotic tumor cores and absent Ki-67 staining, indicating irreversible proliferative arrest .
Clinical Implications and Future Directions
The ability of (Rac)-ErSO-DFP to target resistant ERα+ tumors positions it as a candidate for late-stage metastatic breast cancer. Ongoing studies aim to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume